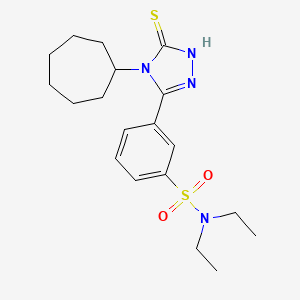
3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H28N4O2S2 and its molecular weight is 408.58. The purity is usually 95%.
BenchChem offers high-quality 3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of β-Carbonic Anhydrases from Mycobacterium tuberculosis
Sulfonamide derivatives have been investigated for their inhibitory effects on β-carbonic anhydrases from Mycobacterium tuberculosis, a key pathogen in tuberculosis. These enzymes are critical for the bacterium's life cycle, suggesting that inhibitors could serve as antimycobacterial agents with novel mechanisms of action, potentially addressing drug resistance issues (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Inhibition of Tumor-Associated Carbonic Anhydrase Isozyme IX
Studies on sulfonamides have also focused on inhibiting the tumor-associated isozyme carbonic anhydrase IX. This isozyme's inhibition profile is distinct from other isozymes, with potent inhibitors suggesting potential applications as antitumor agents (Ilies et al., 2003).
Synthesis of Heterocyclic Compounds
Sulfonamide derivatives, such as 1-sulfonyl-1,2,3-triazoles, serve as stable precursors for the synthesis of various heterocycles important in synthetic and medicinal chemistry. These compounds can introduce nitrogen atoms into different heterocycles, demonstrating their utility in drug development (Zibinsky & Fokin, 2013).
Antibacterial and Antifungal Activities
Sulfonamide bridged 1,2,3-triazoles have been synthesized and assessed for in vitro antibacterial activity against common bacterial strains. This research indicates that sulfonamide derivatives can possess significant antibacterial efficacy, further underscoring their potential in developing new antimicrobial agents (Yadav & Kaushik, 2022).
Selective Cyclooxygenase-2 Inhibitors
Some sulfonamides, specifically 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been explored for their selective inhibition of cyclooxygenase-2 (COX-2), a crucial enzyme in inflammation and pain. The introduction of a fluorine atom into these compounds has been shown to enhance their selectivity and efficacy, highlighting the potential for designing selective inhibitors for therapeutic applications (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
3-(4-cycloheptyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S2/c1-3-22(4-2)27(24,25)17-13-9-10-15(14-17)18-20-21-19(26)23(18)16-11-7-5-6-8-12-16/h9-10,13-14,16H,3-8,11-12H2,1-2H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLNCAGLSDLENX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)
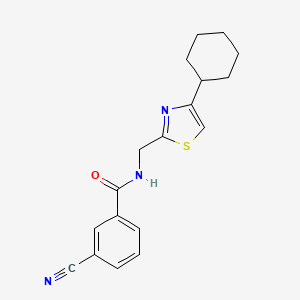
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)
![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2399285.png)

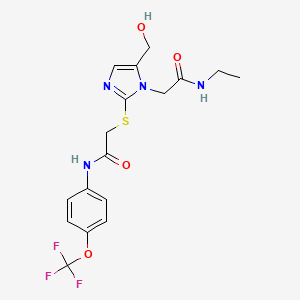

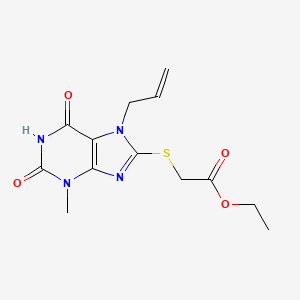
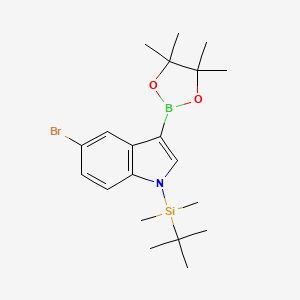
![N-(3,4-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2399295.png)
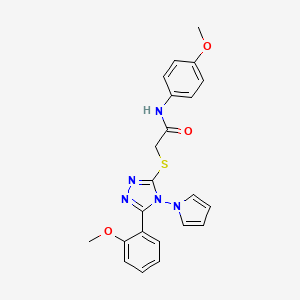
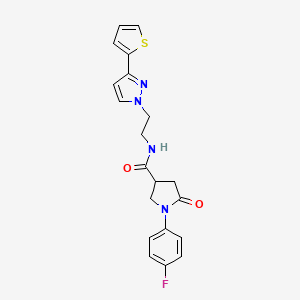
![N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399298.png)